

An In-Depth Technical Guide to 4-Bromopyrene (CAS 1732-26-9)

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Compound of Interest

Compound Name: 4-Bromopyrene

Cat. No.: B044933

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Abstract

This technical guide provides a comprehensive overview of **4-bromopyrene** (CAS 1732-26-9), a brominated polycyclic aromatic hydrocarbon. It details the compound's physicochemical properties, synthesis, and key applications in organic electronics, materials science, and as a chemical intermediate. This document includes detailed experimental protocols for its synthesis and a representative cross-coupling reaction, alongside safety information. Visualizations of synthetic pathways and experimental workflows are provided to facilitate understanding.

Introduction

4-Bromopyrene is a substituted derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The introduction of a bromine atom at the 4-position of the pyrene core significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis. Its rigid, planar structure and photophysical properties are characteristic of the pyrene moiety, while the bromo-substituent serves as a versatile handle for further functionalization, primarily through cross-coupling reactions. This guide aims to consolidate the technical information available on **4-bromopyrene** for researchers and professionals in chemistry and materials science.

Physicochemical Properties

4-Bromopyrene is a solid at room temperature, typically appearing as a white to light yellow crystalline substance.^[1] Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1732-26-9	^[1]
Molecular Formula	C ₁₆ H ₉ Br	^[1]
Molecular Weight	281.15 g/mol	^[1]
Appearance	White to light yellow crystalline powder	^[1]
Melting Point	152 °C	^[1]
Boiling Point (Predicted)	422.5 ± 14.0 °C	^[1]
Density (Predicted)	1.578 ± 0.06 g/cm ³	^[1]
Solubility	Slightly soluble in Chloroform and Methanol (with sonication)	^[1]
InChI Key	QMHTZTOPYZKQLC-UHFFFAOYSA-N	^[1]
SMILES	<chem>BrC1=CC2=C3C4=C(C=C1)C=CC=C4C=CC3=CC=C2</chem>	^[1]

Synthesis

The synthesis of **4-bromopyrene** is less direct than that of its 1-bromo isomer due to the electronic preferences of the pyrene core for electrophilic substitution at the 1, 3, 6, and 8 positions. An effective method to achieve substitution at the K-region (positions 4, 5, 9, and 10) involves a multi-step process starting from pyrene. This process includes the reduction of pyrene to 1,2,3,6,7,8-hexahydropyrene (HHPy), followed by electrophilic bromination and subsequent re-aromatization.^[2]

Experimental Protocol: Synthesis of 4-Bromopyrene via the Hexahydropyrene Route

This protocol is based on the general strategy outlined in the literature for accessing K-region substituted pyrenes.[2]

Step 1: Synthesis of 1,2,3,6,7,8-Hexahydropyrene (HHPy)

- In a suitable reaction vessel, dissolve pyrene in 1-pentanol or isoamyl alcohol.
- Add metallic sodium (Na) portion-wise under an inert atmosphere (e.g., nitrogen or argon) while maintaining vigorous stirring. The reaction is exothermic and should be controlled.
- After the complete addition of sodium, continue stirring the reaction mixture until the pyrene is fully consumed, which can be monitored by thin-layer chromatography (TLC).
- Carefully quench the reaction with a suitable protic solvent like ethanol, followed by the addition of water.
- Extract the product with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
- Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by crystallization from ethanol to yield pure 1,2,3,6,7,8-hexahydropyrene.

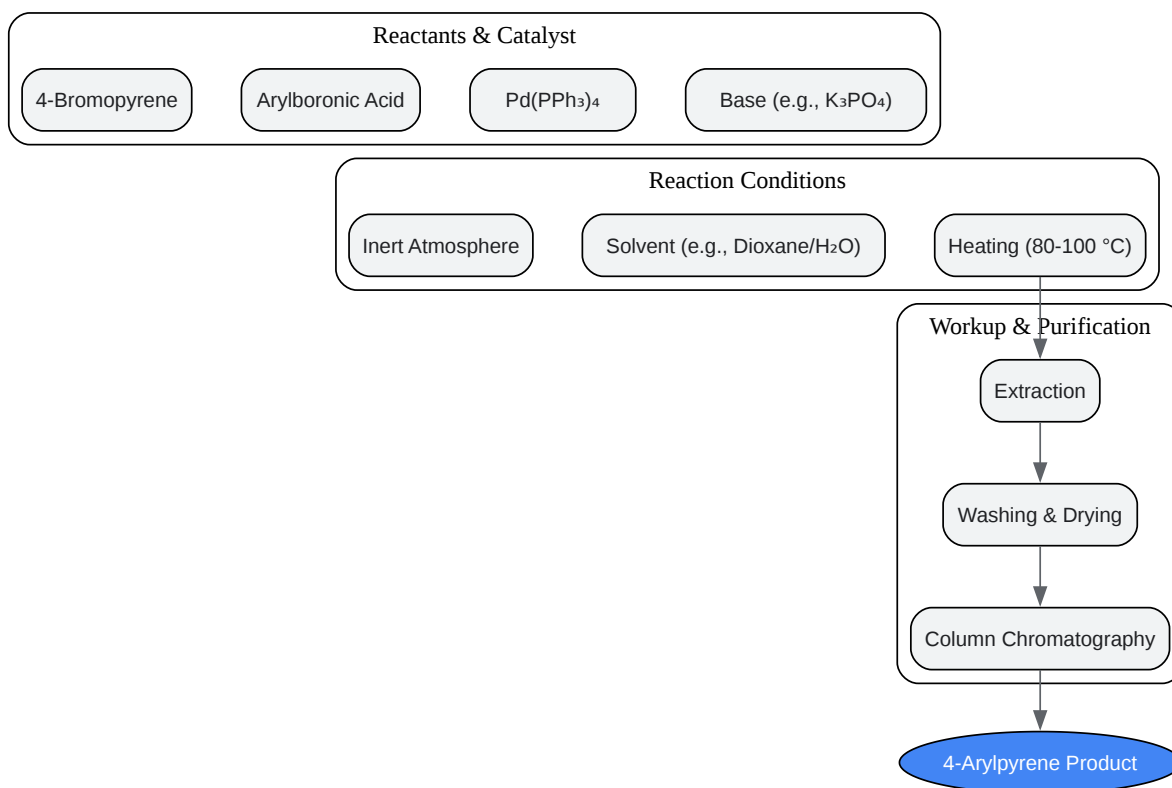
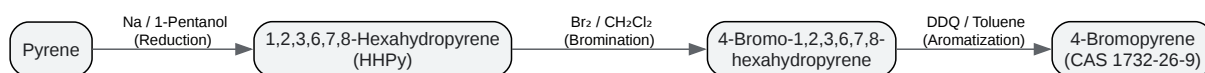
Step 2: Bromination of 1,2,3,6,7,8-Hexahydropyrene

- Dissolve the synthesized HHPy in a suitable chlorinated solvent such as dichloromethane (CH_2Cl_2) or carbon tetrachloride (CCl_4) in a flask protected from light.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (Br_2) in the same solvent dropwise with constant stirring. The amount of bromine should be carefully controlled to favor mono-bromination.

- After the addition is complete, allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.
- Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine.
- Dry the organic layer over an anhydrous drying agent and evaporate the solvent to obtain crude 4-bromo-1,2,3,6,7,8-hexahdropyrene.

Step 3: Aromatization to **4-Bromopyrene**

- Dissolve the crude 4-bromo-1,2,3,6,7,8-hexahdropyrene in a high-boiling point solvent like toluene or xylene.
- Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or o-chloranil.
- Heat the reaction mixture to reflux and monitor the progress of the aromatization by TLC.
- Upon completion, cool the reaction mixture and filter to remove any precipitated byproducts.
- Wash the filtrate with an aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.
- Dry the organic layer and remove the solvent under reduced pressure.
- Purify the resulting crude **4-bromopyrene** by column chromatography on silica gel followed by recrystallization to obtain the final product.



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